molecular formula C₃₁H₂₄F₃NO₃ B560156 Umbralisib CAS No. 1532533-67-7

Umbralisib

Cat. No. B560156
M. Wt: 571.56
InChI Key: IUVCFHHAEHNCFT-INIZCTEOSA-N
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Description

Molecular Structure Analysis

Umbralisib has a unique chemical structure that allows for once-daily dosing . It is a novel dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε), with no known clinically relevant drug-drug interactions .


Physical And Chemical Properties Analysis

Umbralisib has a molecular formula of C31H24F3N5O3 and a molecular weight of 571.56 g/mol . It is recommended to be stored at -20°C for long term storage .

Scientific Research Applications

Chronic Lymphocytic Leukemia (CLL)

  • Scientific Field : Hematology
  • Summary of Application : Umbralisib is used in the treatment of patients with CLL who are intolerant to BTK or PI3Kδ inhibitor therapy . It is a novel highly selective phosphatidylinositol 3-kinase δ (PI3Kδ)/CK1ε inhibitor .
  • Methods of Application : In a phase 2 trial, umbralisib was initiated at 800 mg/d in CLL patients requiring therapy, who were intolerant to prior BTK inhibitor (BTKi) or PI3K inhibitor (PI3Ki) therapy, until progression or toxicity .
  • Results : The median progression-free survival (PFS) was 23.5 months, with 58% of patients on umbralisib for a longer duration than prior KI . The most common adverse events (AEs) on umbralisib were neutropenia (18%), leukocytosis (14%), thrombocytopenia (12%), pneumonia (12%), and diarrhea (8%) .

Lymphoid Malignancies

  • Scientific Field : Oncology
  • Summary of Application : Umbralisib is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε) used in the treatment of relapsed/refractory lymphoid malignancies .
  • Methods of Application : Comprehensive toxicity data from 4 open-label, phase 1 and 2 studies that included 371 adult patients with relapsed/refractory non-Hodgkin lymphoma were analyzed . Patients were treated with the recommended phase 2 dose of umbralisib 800 mg or higher once daily .
  • Results : Any-grade treatment-emergent adverse events (AEs) occurred in 98.7% of patients, with the most frequent being diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%) . Grade 3 or higher treatment-emergent AEs occurred in 50.9% of patients .

Marginal Zone Lymphoma (MZL)

  • Scientific Field : Oncology
  • Summary of Application : Umbralisib, in combination with Ublituximab, is used in the treatment of patients with relapsed or refractory MZL . It is a selective PI3Kδ and casein kinase-1epsilon (CK1ε) inhibitor .
  • Methods of Application : In the UNITY-NHL trial (NCT02793583), a multicenter, open-label, registration-directed Phase 2 study, umbralisib was given orally at 800 mg once daily until progression or unacceptable tolerability and ublituximab was administered intravenously on Days 1, 8, and 15 of Cycle 1, on Day 1 of Cycles 2-6, and on Day 1 every 3 cycles until Cycle 24 in 28-day treatment cycles .
  • Results : The primary endpoint of the study was overall response rate (ORR) as assessed by an independent review committee .

Follicular Lymphoma

  • Scientific Field : Oncology
  • Summary of Application : Umbralisib has been approved for the treatment of relapsing and refractory follicular lymphoma in adults . It inhibits casein kinase, a primary regulator of protein translation, kinase-1ε, distinguishing it from other lymphoma treatments .
  • Methods of Application : Umbralisib is administered orally once daily .
  • Results : The efficacy of umbralisib in follicular lymphoma is still under investigation .

Diffuse Large B-Cell Lymphoma/Mantle Cell Lymphoma

  • Scientific Field : Oncology
  • Summary of Application : Umbralisib is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε) used in the treatment of relapsed/refractory diffuse large B-cell lymphoma/mantle cell lymphoma .
  • Methods of Application : Comprehensive toxicity data from 4 open-label, phase 1 and 2 studies that included 371 adult patients with relapsed/refractory non-Hodgkin lymphoma were analyzed . Patients were treated with the recommended phase 2 dose of umbralisib 800 mg or higher once daily .
  • Results : Any-grade treatment-emergent adverse events (AEs) occurred in 98.7% of patients, with the most frequent being diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%) . Grade 3 or higher treatment-emergent AEs occurred in 50.9% of patients .

Chronic Lymphocytic Leukemia (CLL) Intolerant to BTK or PI3Kδ Inhibitor Therapy

  • Scientific Field : Hematology
  • Summary of Application : Umbralisib is used in the treatment of patients with CLL who are intolerant to BTK or PI3Kδ inhibitor therapy . It is a novel highly selective phosphatidylinositol 3-kinase δ (PI3Kδ)/CK1ε inhibitor .
  • Methods of Application : In a phase 2 trial, umbralisib was initiated at 800 mg/d in CLL patients requiring therapy, who were intolerant to prior BTK inhibitor (BTKi) or PI3K inhibitor (PI3Ki) therapy, until progression or toxicity .
  • Results : The median progression-free survival (PFS) was 23.5 months, with 58% of patients on umbralisib for a longer duration than prior KI . The most common adverse events (AEs) on umbralisib were neutropenia (18%), leukocytosis (14%), thrombocytopenia (12%), pneumonia (12%), and diarrhea (8%) .

Safety And Hazards

The most common side effects of Umbralisib include increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash . Serious neutropenia has occurred in patients taking umbralisib . Umbralisib may cause fetal harm and pregnancy should be avoided .

properties

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337137
Record name Umbralisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

~100 mg/ml
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Umbralisib

CAS RN

1532533-67-7
Record name Umbralisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Umbralisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

139-142
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
1,740
Citations
S Dhillon, SJ Keam - Drugs, 2021 - Springer
… of umbralisib leading … umbralisib did not affect the pharmacokinetics of umbralisib to a clinically significant extent [4]. No studies have assessed the effect of coadministering umbralisib …
Number of citations: 34 link.springer.com
JC Barrientos - The Lancet Oncology, 2018 - thelancet.com
… This modest clinical activity warrants further exploration of umbralisib in combination … The clinical activity and safety reported with umbralisib in this study is encouraging. Ongoing …
Number of citations: 5 www.thelancet.com
HA Burris, IW Flinn, MR Patel, TS Fenske… - The Lancet …, 2018 - thelancet.com
… and treated 90 patients with umbralisib. The median duration of … at least possibly related to umbralisib occurred in seven patients… had an objective response to treatment with umbralisib. …
Number of citations: 209 www.thelancet.com
AR Mato, N Ghosh, SJ Schuster… - Blood, The Journal …, 2021 - ashpublications.org
… Umbralisib is unique in that it is not metabolized through the … with lymphoid malignancies treated with umbralisib in the r/r … single-arm trial of umbralisib monotherapy in CLL patients who …
Number of citations: 44 ashpublications.org
MS Davids, IW Flinn, AR Mato, OA O'Connor… - Blood, 2017 - Elsevier
… of umbralisib compared to other PI3Kδ inhibitors. Here, we present an integrated safety analysis for pts dosed with umbralisib … 1 or 2 studies containing umbralisib. All studies shared …
Number of citations: 15 www.sciencedirect.com
NH Fowler, F Samaniego, W Jurczak… - Journal of Clinical …, 2021 - ncbi.nlm.nih.gov
… Therefore, improved isoform selectivity by umbralisib plus inhibition of … , umbralisib showed activity in patients with a number of R/R hematologic malignancies, and 800 mg umbralisib (…
Number of citations: 116 www.ncbi.nlm.nih.gov
K Maharaj, JJ Powers, A Achille… - Blood …, 2020 - ashpublications.org
… of idelalisib, duvelisib, and umbralisib on regulatory T cells (… PI3K inhibitors; only umbralisib treatment sustained normal … and function were preserved in umbralisib-treated CLL-bearing …
Number of citations: 54 ashpublications.org
PL Zinzani, F Samaniego, W Jurczak, N Ghosh… - Blood, 2020 - Elsevier
… the safety and efficacy of umbralisib in previously treated NHL patients … (MZL) demonstrated that umbralisib was active with a … of the iNHL population treated with single agent umbralisib. …
Number of citations: 16 www.sciencedirect.com
M Lunning, J Vose, L Nastoupil… - Blood, The Journal …, 2019 - ashpublications.org
… umbralisib, such as umbralisib plus ibrutinib, umbralisib plus obinutuzumab and chlorambucil, and ublituximab plus umbralisib … and single-agent umbralisib, and the synergistic activity …
Number of citations: 86 ashpublications.org
MS Davids, OA O'Connor, W Jurczak… - Blood …, 2021 - ashpublications.org
… Umbralisib is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε). This study analyzed … 2 dose of umbralisib 800 mg or higher once daily. At data cutoff, median duration of umbralisib …
Number of citations: 14 ashpublications.org

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